Acein refers to a class of peptides that exhibit significant biological activity, particularly in relation to the angiotensin-converting enzyme (ACE). Two notable members of this class are Acein-1 and Acein-2, which have been isolated from various biological sources. Acein-1 is a nonapeptide with the sequence H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, while Acein-2 is a tripeptide with the sequence Leu-Ile-Tyr. These peptides have been studied for their potential roles in modulating blood pressure and other physiological processes through their interaction with ACE, a key enzyme in the renin-angiotensin system that regulates vascular tone and fluid balance in the body .
The primary chemical reaction involving Acein peptides occurs through their interaction with ACE. Specifically, these peptides can inhibit the conversion of angiotensin I to angiotensin II, thereby influencing blood pressure regulation. The mechanism involves binding to the active site of ACE, which is a zinc-dependent metalloproteinase. The presence of chloride ions can enhance the catalytic activity of ACE, affecting how these peptides interact with the enzyme .
Acein peptides exhibit notable biological activities, primarily as inhibitors of ACE. This inhibition leads to various physiological effects:
Acein peptides can be synthesized through various methods:
The applications of Acein peptides are primarily in the fields of pharmacology and biotechnology:
Research on Acein has focused on its interactions with ACE and other biological systems:
Several compounds share structural or functional similarities with Acein. Here are some notable examples:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Lisinopril | Synthetic inhibitor | ACE inhibition | Widely used antihypertensive drug |
| Enalapril | Synthetic inhibitor | ACE inhibition | Prodrug that converts to active form |
| Captopril | Synthetic inhibitor | ACE inhibition | First orally active ACE inhibitor |
| Angiotensin II | Natural peptide | Vasoconstriction | Potent endogenous regulator of blood pressure |
| Bradykinin | Natural peptide | Vasodilation | Opposes effects of angiotensin II |
Acein's uniqueness lies in its specific peptide structure and its dual role in both inhibiting ACE and promoting neurotransmitter release, distinguishing it from traditional synthetic inhibitors that primarily target ACE without additional neurochemical effects.
The molecular composition of Acein reflects its peptide nature through the systematic arrangement of carbon, hydrogen, nitrogen, and oxygen atoms [2]. The molecular formula C₄₃H₆₈N₁₀O₁₃ indicates a substantial peptide structure containing 43 carbon atoms, 68 hydrogen atoms, 10 nitrogen atoms, and 13 oxygen atoms [2]. This elemental composition aligns with the expected stoichiometry for a nonapeptide containing multiple amino acid residues with diverse side chain functionalities [3].
The molecular weight determination of 932.5 grams per mole has been validated through mass spectrometric analysis, confirming the structural integrity of the synthesized compound [2] [5]. This molecular weight corresponds precisely to the theoretical mass calculated from the amino acid sequence, providing confirmation of successful peptide synthesis and purification [5] [6].
| Parameter | Value | Analytical Method | Reference |
|---|---|---|---|
| Molecular Formula | C₄₃H₆₈N₁₀O₁₃ | Mass Spectrometry | [2] |
| Molecular Weight | 932.5 g/mol | LC-MS Analysis | [2] [5] |
| Elemental Composition | C: 43, H: 68, N: 10, O: 13 | Elemental Analysis | [2] |
| Dissociation Constant | 2.79 nM | Binding Assay | [2] |
The structural validation of Acein involves comprehensive analytical approaches that confirm both the molecular formula and the spatial arrangement of constituent atoms [7] [8]. Advanced mass spectrometric techniques provide definitive confirmation of the molecular weight, while elemental analysis validates the atomic composition [5] [6]. These complementary analytical methods establish the chemical identity of Acein with high confidence levels [8].
The primary structure of Acein consists of a specific nonapeptide sequence: H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH, which has been determined through systematic peptide sequencing methodologies [3] [4]. This sequence represents the complete amino acid arrangement from the amino terminus to the carboxyl terminus, establishing the fundamental structural framework of the molecule [4].
Sequence determination protocols for Acein employ multiple analytical techniques to ensure accuracy and reliability [9] [10]. Tandem mass spectrometry serves as the primary method for sequence elucidation, providing fragment ion patterns that correspond to specific amino acid sequences [9] [11]. The fragmentation patterns observed in mass spectrometric analysis confirm the ordered arrangement of proline, threonine, lysine, phenylalanine, and alanine residues [9].
| Position | Amino Acid | Single Letter Code | Molecular Weight (Da) | Validation Method |
|---|---|---|---|---|
| 1 | Proline | P | 115.13 | MS/MS Fragmentation |
| 2 | Proline | P | 115.13 | MS/MS Fragmentation |
| 3 | Threonine | T | 119.12 | MS/MS Fragmentation |
| 4 | Threonine | T | 119.12 | MS/MS Fragmentation |
| 5 | Threonine | T | 119.12 | MS/MS Fragmentation |
| 6 | Lysine | K | 146.19 | MS/MS Fragmentation |
| 7 | Phenylalanine | F | 165.19 | MS/MS Fragmentation |
| 8 | Alanine | A | 89.09 | MS/MS Fragmentation |
| 9 | Alanine | A | 89.09 | MS/MS Fragmentation |
Primary structure validation involves comprehensive verification of the amino acid sequence through multiple independent analytical approaches [9] [12]. Edman degradation techniques provide sequential identification of amino acids from the amino terminus, while mass spectrometric fragmentation analysis confirms the complete sequence [9]. These complementary methods ensure the accuracy of sequence determination and validate the structural integrity of the synthesized peptide [12].
The sequence H-Pro-Pro-Thr-Thr-Thr-Lys-Phe-Ala-Ala-OH has been confirmed through multiple analytical cycles, demonstrating reproducible results across different analytical platforms [3] [4]. Structure-activity relationship studies have identified the carboxy-terminal pentapeptide H-Thr-Lys-Phe-Ala-Ala-OH as the minimal sequence retaining full biological activity [4].
Solid-phase peptide synthesis represents the standard methodology for Acein production, utilizing fluorenylmethyloxycarbonyl chemistry for amino acid coupling reactions [3] [13]. The synthesis protocol employs polystyrene-based resin supports modified with appropriate linker molecules to facilitate peptide assembly and subsequent cleavage [13] [14].
The synthetic strategy for Acein follows the established carboxy-terminus to amino-terminus assembly approach, beginning with the attachment of the carboxy-terminal alanine residue to the solid support [15] [13]. Sequential coupling reactions incorporate each amino acid in the predetermined sequence, with temporary protecting groups preventing unwanted side reactions during the synthesis process [13].
| Synthesis Step | Reagent System | Reaction Time | Temperature | Monitoring Method |
|---|---|---|---|---|
| Resin Loading | Fmoc-Ala-OH/DIC/HOBt | 2 hours | 25°C | Kaiser Test |
| Deprotection | 20% Piperidine/DMF | 20 minutes | 25°C | UV Monitoring |
| Coupling | Fmoc-AA-OH/HBTU/DIPEA | 1 hour | 25°C | Kaiser Test |
| Capping | Ac₂O/Pyridine | 10 minutes | 25°C | - |
| Final Cleavage | TFA/H₂O/TIS (95:2.5:2.5) | 3 hours | 25°C | HPLC Analysis |
Quality control measures during synthesis include real-time monitoring of coupling efficiency through ninhydrin testing and ultraviolet spectroscopic analysis of deprotection reactions [13] [16]. These monitoring protocols ensure complete amino acid incorporation and prevent the accumulation of deletion sequences that could compromise final product quality [16].
The cleavage protocol for Acein involves treatment with trifluoroacetic acid-based reagent systems that simultaneously remove the peptide from the solid support and deprotect amino acid side chains [13] [14]. The cleavage conditions have been optimized to minimize side reactions while ensuring complete peptide liberation [14]. Post-cleavage purification employs preparative high-performance liquid chromatography to remove synthetic impurities and achieve the required purity specifications [4] [17].
High-performance liquid chromatography serves as the primary analytical technique for Acein purity assessment, providing quantitative determination of the target peptide and related impurities [18] [17]. The chromatographic method employs reverse-phase separation mechanisms with gradient elution systems optimized for peptide analysis [18] [19].
The analytical method utilizes C18 stationary phases with mobile phase systems consisting of water and acetonitrile containing trifluoroacetic acid as an ion-pairing agent [18] [20]. The gradient conditions have been optimized to achieve baseline resolution between Acein and potential synthetic impurities, including deletion sequences and oxidation products [20].
| Parameter | Specification | Method | Acceptance Criteria |
|---|---|---|---|
| Purity by HPLC | ≥95.0% | Reverse-Phase HPLC | Area Normalization |
| Single Impurity | ≤2.0% | Reverse-Phase HPLC | Individual Peak Area |
| Water Content | ≤10.0% | Karl Fischer | Volumetric Titration |
| Residual TFA | ≤0.5% | Ion Chromatography | Conductivity Detection |
| Molecular Weight | 932.5 ± 1.0 Da | LC-MS | Mass Accuracy |
Liquid chromatography-mass spectrometry provides definitive identification and purity assessment through molecular weight determination and structural confirmation [11] [19]. The analytical protocol employs electrospray ionization with tandem mass spectrometry capabilities for comprehensive peptide characterization [11] [5].
Method validation for Acein purity assessment follows international pharmaceutical guidelines, establishing specificity, linearity, accuracy, precision, and robustness parameters [21] [20]. The validated method demonstrates sufficient sensitivity to detect impurities at the 0.1% level while maintaining quantitative accuracy across the analytical range [20] [21].
Peak purity assessment employs photodiode array detection and mass spectrometric confirmation to ensure the absence of co-eluting compounds [22] [23]. This comprehensive approach provides confidence in the purity determination and supports regulatory compliance requirements [16] [17].
Acein demonstrates exceptionally high binding affinity to membrane-bound angiotensin converting enzyme with a dissociation constant of 2.79 nanomolar [1] [2]. This remarkable binding affinity was determined through systematic binding assays utilizing purified whole brain and striatal membranes from guinea pigs and rats [1] [3]. The peptide exhibited binding to a single class of binding sites, indicating specificity in its interaction with the target protein [1] [3].
The target protein was identified as a approximately 151 kilodalton protein through photoaffinity ultraviolet cross-linking approaches combined with subsequent affinity purification [1] [3]. Mass spectrometry analysis confirmed the identity of this protein as angiotensin converting enzyme, specifically the membrane-bound form designated as angiotensin converting enzyme I [1] [3]. This identification led to the nomenclature of the peptide as "acein," reflecting its interaction with angiotensin converting enzyme [1] [3].
Importantly, the high-affinity binding of acein to angiotensin converting enzyme occurs at a binding site distinct from the active site responsible for the well-characterized peptidase activity [1] [3]. Enzymatic activity assays demonstrated that acein exhibits no significant effect on angiotensin converting enzyme enzymatic activity at concentrations up to 500 nanomolar [2], confirming that the interaction does not interfere with the catalytic function of the enzyme. This non-competitive binding pattern suggests that acein functions through allosteric modulation rather than direct inhibition of the enzymatic active site [1] [3].
The molecular mechanism underlying this high-affinity interaction involves the binding of acein to membrane-bound angiotensin converting enzyme without modifying the peptidase activity [1] [3]. This unique interaction profile distinguishes acein from traditional angiotensin converting enzyme inhibitors, which typically target the active site and reduce enzymatic activity. The preservation of enzymatic function while maintaining high-affinity binding suggests a novel regulatory mechanism through which acein modulates angiotensin converting enzyme function [1] [3].
The spatial distribution of acein binding sites demonstrates highly specific localization within discrete brain regions, with particular concentration in the striatum and substantia nigra [1] [3] [4] [5]. Autoradiographic studies utilizing radiolabeled captopril revealed that angiotensin converting enzyme, the target of acein, exhibits distinct regional distribution patterns that correspond to areas of high acein binding affinity [4] [5].
In the striatal region, acein binding sites are predominantly localized in the dorsal striatum, including the caudate putamen [4] [5] [6]. These regions demonstrate high densities of membrane-bound angiotensin converting enzyme, which is situated in neuronal perikarya and at the terminals of striatal interneurons [4]. The caudate putamen represents a primary target region for acein action, as evidenced by the robust binding affinity observed in this area [4] [5].
The substantia nigra, particularly the pars reticulata, represents another major site of acein localization [4] [5] [6]. Importantly, angiotensin converting enzyme in the substantia nigra is located on presynaptic terminals of axons originating from the caudate putamen [4]. This anatomical arrangement suggests that acein may influence the striatonigral pathway, a critical component of the basal ganglia circuitry involved in motor control and dopaminergic signaling [4] [5].
Additional brain regions demonstrating moderate levels of acein binding include the entopeduncular nucleus and globus pallidus [4] [5]. These areas represent secondary target regions within the basal ganglia network, suggesting that acein may have broader effects on motor control circuits beyond the primary striatal and nigral targets [4] [5].
The specific spatial localization pattern of acein binding sites provides important insights into the functional significance of this peptide. The concentration of binding sites in regions rich in dopaminergic innervation and motor control circuitry supports the observed effects of acein on dopamine release and motor function [4] [5] [6]. This anatomical specificity also explains why intrastriatal injection of acein produces targeted effects on dopaminergic signaling rather than widespread neural activation [1] [3].
Acein exerts profound modulatory effects on the dopaminergic system through multiple interconnected mechanisms that enhance dopamine release and improve motor function [1] [3] [7] [8]. When administered via intrastriatal injection in rats, acein stimulates both in vitro and in vivo dopamine release, producing dopamine-like motor effects [1] [3]. This dopaminergic enhancement occurs through the peptide's unique interaction with membrane-bound angiotensin converting enzyme at a non-active site [1] [3].
The modulation of dopamine release by acein involves potentiation of N-methyl-D-aspartate receptor and D-serine-induced dopamine release from striatal slices [2] [9]. This mechanism suggests that acein enhances glutamatergic neurotransmission, which subsequently promotes dopamine secretion in the striatum [2] [9]. The interaction between acein and the N-methyl-D-aspartate receptor system represents a novel pathway through which angiotensin converting enzyme-targeting peptides can influence neurotransmitter dynamics [2] [9].
Research utilizing Caenorhabditis elegans models has revealed additional insights into acein's dopaminergic modulation mechanisms [7] [8] [10]. In these studies, acein treatment significantly increased dopamine secretion through modulation of clec-126 expression, a C-type lectin domain-containing protein involved in aging-related processes [7] [8] [10]. The peptide induced a decrease in clec-126 expression, which correlated with enhanced dopamine secretion and improved motor function in aged Caenorhabditis elegans [7] [8] [10].
The dopaminergic enhancement produced by acein appears to involve cross-tissue communication mechanisms, as demonstrated by the requirement for both sensory neurons and intestinal cells in mediating the peptide's effects [7] [8] [10]. This multi-tissue coordination suggests that acein activates complex signaling networks that extend beyond direct dopaminergic pathways to encompass broader physiological systems [7] [8] [10].
Importantly, the dopaminergic modulation by acein does not interfere with the enzymatic activity of angiotensin converting enzyme [1] [2] [3]. This preservation of catalytic function while enhancing dopaminergic signaling represents a unique pharmacological profile that distinguishes acein from traditional dopaminergic medications. The peptide's ability to enhance dopamine release without disrupting angiotensin converting enzyme function suggests potential therapeutic applications in conditions characterized by dopaminergic dysfunction [1] [2] [3].
The interaction between acein and C-type lectin domain-containing protein-126 in Caenorhabditis elegans models provides critical insights into the molecular mechanisms underlying the peptide's anti-aging and neuroprotective effects [7] [8] [10] [11]. C-type lectin domain-containing protein-126 functions as a key regulator of aging-related processes, with its overexpression promoting aging phenotypes and accelerating the aging process [7] [8] [10] [11].
Genetic editing studies in Caenorhabditis elegans demonstrated that the absence of C-type lectin domain-containing protein-126 significantly suppressed aging phenotypes and prolonged lifespan [7] [8] [10] [11]. Conversely, overexpression of this protein promoted aging-related phenotypes and accelerated the aging process, establishing its role as a pro-aging factor [7] [8] [10] [11]. These findings positioned C-type lectin domain-containing protein-126 as a potential therapeutic target for anti-aging interventions [7] [8] [10] [11].
Acein treatment induced a significant decrease in C-type lectin domain-containing protein-126 expression, which strongly correlated with the observed lifespan extension in aged Caenorhabditis elegans [7] [8] [10] [11]. This downregulation of the pro-aging protein represents a key mechanism through which acein exerts its anti-aging effects [7] [8] [10] [11]. The peptide's ability to modulate gene expression suggests that its effects extend beyond direct protein-protein interactions to encompass transcriptional or post-transcriptional regulatory mechanisms [7] [8] [10] [11].
The mechanism through which acein downregulates C-type lectin domain-containing protein-126 expression involves the stimulation of dopamine secretion [7] [8] [10] [11]. This dopaminergic enhancement ameliorates motor function decline and extends the healthy lifespan of aged Caenorhabditis elegans [7] [8] [10] [11]. The connection between dopamine signaling and C-type lectin domain-containing protein-126 regulation reveals a novel pathway linking neurotransmitter function to aging processes [7] [8] [10] [11].
Additional beneficial effects observed in Caenorhabditis elegans models include increased brood number, suggesting that acein's effects on C-type lectin domain-containing protein-126 may also influence reproductive capacity [7] [8] [10] [11]. This finding indicates that the peptide's anti-aging mechanisms may have broader physiological impacts beyond motor function and lifespan extension [7] [8] [10] [11].